N'-benzyl-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-benzyl-N,N-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C12H20N2. It is a diamine derivative characterized by the presence of a benzyl group attached to a nitrogen atom, along with two dimethyl groups on the same nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It’s known that it can participate in substitution reactions and coupling reactions .
Biochemical Pathways
It’s known to be used in the synthesis of organic compounds containing amino groups .
Pharmacokinetics
It’s known to be fully miscible in water , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-benzyl-N,N-dimethylpropane-1,3-diamine. It’s known to be a liquid at room temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzyl-N,N-dimethylpropane-1,3-diamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N’-benzyl-N,N-dimethylpropane-1,3-diamine often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’-benzyl-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A similar compound with two dimethyl groups but lacking the benzyl group.
N,N-diethyl-1,3-propanediamine: Similar structure with ethyl groups instead of methyl groups.
N,N-dimethyl-2,2-dimethylpropane-1,3-diamine: A variant with additional methyl groups on the propane chain.
Uniqueness
N’-benzyl-N,N-dimethylpropane-1,3-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZNCMFHFHBVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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